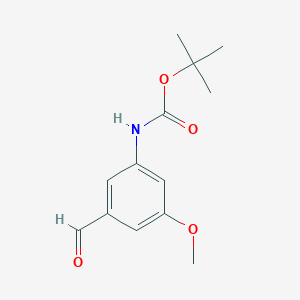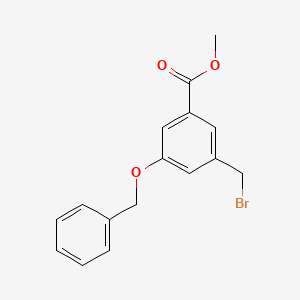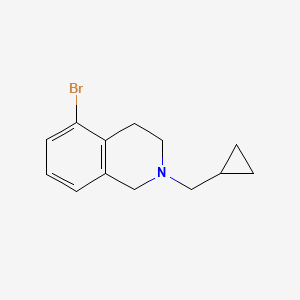![molecular formula C19H30BNO4 B12069039 [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B12069039.png)
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a carbamic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the boronic ester intermediate This intermediate is then coupled with an appropriate phenyl derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The boron atom can interact with biological molecules, providing unique opportunities for drug design and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carbamic acid ester group can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural features contribute to the material’s mechanical and chemical properties, making it suitable for various applications.
Mécanisme D'action
The mechanism of action of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of the target molecule, leading to various biological effects. The carbamic acid ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilanes: Organosilicon compounds with structural similarities to the dioxaborolane ring.
Uniqueness
Compared to similar compounds, [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester stands out due to its boron-containing dioxaborolane ring
Propriétés
Formule moléculaire |
C19H30BNO4 |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
tert-butyl N-[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-9-13-12-14(20-24-18(5,6)19(7,8)25-20)10-11-15(13)21-16(22)23-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22) |
Clé InChI |
IPDHUPOUUKHAFQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[6-(Trifluoromethyl)quinazolin-4-yl]methanamine](/img/structure/B12068987.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)






